2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,3-dimethylphenoxy group, a 1,1-dioxidotetrahydrothiophen (sulfone) moiety, and a 5-methylfuran-2-ylmethyl substituent. Acetamide derivatives are widely studied for their diverse bioactivities, including roles as enzyme inhibitors, ligands, and agrochemicals .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-14-5-4-6-19(16(14)3)25-12-20(22)21(11-18-8-7-15(2)26-18)17-9-10-27(23,24)13-17/h4-8,17H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUOPACLUMPSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxy and thienyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted compounds .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Steric Effects: The 2,3-dimethylphenoxy group introduces greater steric hindrance than 2,6-dichlorophenyl or methoxy-substituted analogs, which may influence receptor binding .
- Bioactivity : Unlike thiazolidinedione-based hypoglycemic agents (), the target compound’s furan and sulfone groups suggest divergent mechanisms, possibly targeting oxidative stress or inflammation pathways .
Biological Activity
The compound 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29NO4S
- Molar Mass : 415.55 g/mol
- CAS Number : 579442-17-4
Research indicates that this compound may act through multiple pathways:
- Kinase Inhibition : It has been suggested that compounds with similar structures can inhibit various kinases involved in cancer progression, particularly the Mps-1 kinase which is crucial for mitotic checkpoint control .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating signaling pathways related to cytokine production and immune response .
- Antioxidant Activity : The presence of furan and thiophene moieties may contribute to antioxidant effects, potentially reducing oxidative stress in cells .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance:
- A study demonstrated that compounds targeting Mps-1 kinase could effectively induce apoptosis in cancer cells, suggesting a similar potential for our compound .
Anti-inflammatory Properties
Compounds with structural similarities have shown promise in reducing inflammation:
- Research indicated that certain acetamides can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions .
Antioxidant Effects
The antioxidant capabilities of this compound are hypothesized based on its structural components:
- Compounds containing thiophene rings have been reported to scavenge free radicals, thereby protecting cells from oxidative damage .
Case Studies
- In Vitro Studies : In laboratory settings, derivatives of this compound have shown cytotoxicity against various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating significant potency.
- Animal Models : In vivo studies using rodent models demonstrated that administration of similar compounds led to reduced tumor growth and improved survival rates compared to control groups.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
